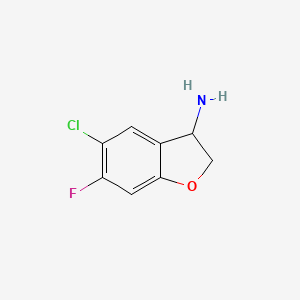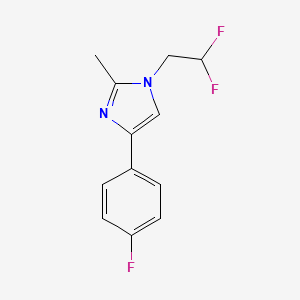
1,3-Diadamantylimidazolidiniumchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diadamantylimidazolidiniumchloride is a unique compound belonging to the class of imidazolium salts. These salts are known for their stability and versatility in various chemical reactions. The adamantyl groups attached to the imidazolidinium core provide significant steric hindrance, enhancing the compound’s stability and making it an interesting subject for research in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diadamantylimidazolidiniumchloride can be synthesized through a multi-step process. One common method involves the reaction of 1,3-diadamantylimidazolidine with hydrochloric acid. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and solvents can also be optimized to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,3-Diadamantylimidazolidiniumchloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloride ion can be substituted with other nucleophiles, such as bromide or iodide, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halide exchange reactions can be facilitated using silver salts or other halide sources.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantyl-imidazolidine oxides, while substitution reactions can produce various halide derivatives.
Scientific Research Applications
1,3-Diadamantylimidazolidiniumchloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound has been studied for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its stability and ability to form complexes with various drugs.
Industry: It is used in the production of advanced materials, such as ionic liquids and polymers, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,3-diadamantylimidazolidiniumchloride involves its interaction with various molecular targets. The adamantyl groups provide steric hindrance, which can influence the compound’s binding affinity to specific targets. The imidazolidinium core can participate in various chemical interactions, including hydrogen bonding and ionic interactions, which contribute to its overall activity.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylimidazolium Chloride: This compound is similar in structure but lacks the bulky adamantyl groups, resulting in different chemical properties.
1,3-Diethylimidazolium Chloride: Another similar compound with ethyl groups instead of adamantyl groups, leading to variations in stability and reactivity.
1,3-Dimesitylimidazolium Chloride: This compound contains mesityl groups, which also provide steric hindrance but differ in electronic properties compared to adamantyl groups.
Uniqueness
1,3-Diadamantylimidazolidiniumchloride stands out due to its high stability and unique steric properties provided by the adamantyl groups. These features make it particularly useful in applications requiring robust and stable compounds, such as in catalysis and advanced material synthesis.
Properties
Molecular Formula |
C23H37ClN2 |
|---|---|
Molecular Weight |
377.0 g/mol |
IUPAC Name |
1,3-bis(1-adamantyl)imidazolidin-1-ium;chloride |
InChI |
InChI=1S/C23H36N2.ClH/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22;/h16-21H,1-15H2;1H |
InChI Key |
JTBOBRXTBCQEDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C[NH+]1C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(1-((Benzyloxy)carbonyl)piperidin-4-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13051925.png)







![6,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B13051979.png)


